PAH Clearance Defines Effective Renal Plasma Flow (ERPF) with Approximately 5-Fold Higher Clearance Than GFR Marker Iohexol in Canine Model
In a three-period crossover study of six conscious Beagle dogs receiving single intravenous bolus doses, PAH clearance—the accepted marker for effective renal plasma flow (ERPF)—was 13 ± 2.3 mL/kg/min, whereas exo-iohexol clearance—a validated GFR marker—was 2.9 ± 0.3 mL/kg/min [1]. The study further validated that PAH and iohexol could be administered simultaneously without pharmacokinetic interaction, enabling concurrent determination of ERPF and GFR in a single experimental session [1]. This approximately 4.5-fold higher clearance value for PAH reflects its unique dual elimination pathway combining glomerular filtration with active proximal tubular secretion, whereas iohexol undergoes primarily glomerular filtration [1].
| Evidence Dimension | Total plasma clearance (CL) as measure of renal elimination capacity |
|---|---|
| Target Compound Data | 13 ± 2.3 mL/kg/min |
| Comparator Or Baseline | exo-Iohexol: 2.9 ± 0.3 mL/kg/min |
| Quantified Difference | Approximately 4.5-fold higher clearance (PAH vs. iohexol); ratio ≈ 4.48 |
| Conditions | Conscious Beagle dogs (n=6), single intravenous bolus (PAH 10 mg/kg, iohexol 64.7 mg/kg), HPLC-validated plasma analysis, bicompartmental pharmacokinetic modeling |
Why This Matters
This head-to-head quantitative difference establishes PAH as the only validated marker for ERPF determination; iohexol clearance measures an entirely distinct physiological parameter (GFR) and cannot substitute for PAH in renal plasma flow studies.
- [1] Laroute V, Lefebvre HP, Costes G, Toutain PL. Measurement of glomerular filtration rate and effective renal plasma flow in the conscious beagle dog by single intravenous bolus of iohexol and p-aminohippuric acid. Journal of Pharmacological and Toxicological Methods. 1999;41(1):17-25. View Source
